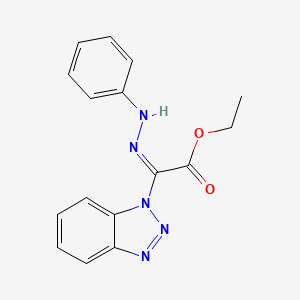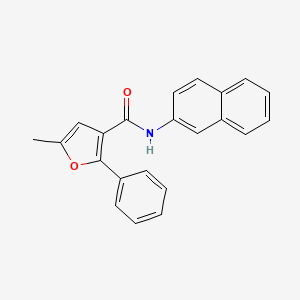
ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE is an organic compound that features a benzotriazole moiety and a phenylhydrazine group. Compounds containing benzotriazole are known for their applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE typically involves the condensation of ethyl acetoacetate with 1H-1,2,3-benzotriazole and phenylhydrazine under acidic or basic conditions. The reaction may require a catalyst and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazine moiety, leading to the formation of azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Major Products
Azo compounds: From oxidation reactions.
Hydrazine derivatives: From reduction reactions.
Substituted benzotriazoles: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Benzotriazole derivatives are known for their antimicrobial and anticancer properties.
Medicine
Industry
In industry, the compound can be used in the formulation of corrosion inhibitors, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzotriazole moiety can chelate metal ions, making it effective in corrosion inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole: A simpler compound with similar applications in corrosion inhibition and as a building block in organic synthesis.
Phenylhydrazine: Known for its use in the synthesis of azo dyes and pharmaceuticals.
Ethyl acetoacetate: A versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H15N5O2 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
ethyl (2E)-2-(benzotriazol-1-yl)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-16(22)15(19-17-12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)18-20-21/h3-11,17H,2H2,1H3/b19-15+ |
Clé InChI |
INHHGSWFZLKTLI-XDJHFCHBSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/N2C3=CC=CC=C3N=N2 |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzyloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B15018294.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)
![4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018299.png)
![5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B15018300.png)

![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)

![N-[(1E)-3-[(2E)-2-(5-ethoxy-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15018318.png)
![2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
![N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15018329.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018333.png)
![4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15018336.png)
